molecular formula C7H7N3O B12848418 Furo[3,2-d]pyrimidine-2-methanamine

Furo[3,2-d]pyrimidine-2-methanamine

Cat. No.: B12848418
M. Wt: 149.15 g/mol
InChI Key: YIXJFGGXVLCENQ-UHFFFAOYSA-N
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Description

Furo[3,2-d]pyrimidine-2-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, which imparts unique chemical and biological properties. The molecular formula of this compound is C7H7N3O, and it has a molecular weight of 149.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-d]pyrimidine-2-methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyrimidine with furfural in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Furo[3,2-d]pyrimidine-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound .

Scientific Research Applications

Furo[3,2-d]pyrimidine-2-methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furo[3,2-d]pyrimidine-2-methanamine involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of protein kinases, which are essential enzymes involved in cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Comparison: Furo[3,2-d]pyrimidine-2-methanamine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting certain protein kinases, making it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

furo[3,2-d]pyrimidin-2-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-3-7-9-4-6-5(10-7)1-2-11-6/h1-2,4H,3,8H2

InChI Key

YIXJFGGXVLCENQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CN=C(N=C21)CN

Origin of Product

United States

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